tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate: is a synthetic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxycarbamimidoyl moiety, and an ethylcarbamate linkage. Its distinct chemical properties make it a valuable reagent and intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of the compound “tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate” are yet to be identified. Similar compounds have been known to interact with enzymes such as butyrylcholinesterase (bche), which can be considered as an endogenous scavenger of anticholinesterase compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules during its synthesis . The nature of these interactions is complex and involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level through a series of chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and an appropriate ethylamine derivative.
Formation of Intermediate: The ethylamine derivative undergoes a reaction with a hydroxycarbamimidoyl chloride to form an intermediate.
Final Coupling: The intermediate is then coupled with tert-butyl carbamate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate or hydroxycarbamimidoyl sites.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its ability to form stable complexes with enzymes makes it a valuable tool for biochemical assays.
Medicine
In medicine, tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group in organic synthesis.
N-Hydroxycarbamimidoyl derivatives: Compounds with similar functional groups but different substituents.
Ethylcarbamates: Compounds with similar carbamate linkages but different side chains.
Uniqueness
tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate stands out due to its combination of functional groups, which confer unique reactivity and stability. Its ability to participate in diverse chemical reactions and form stable complexes with enzymes makes it a versatile compound in research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate, researchers and chemists can leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZCIJAPSBNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.